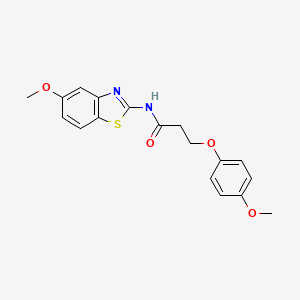

N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

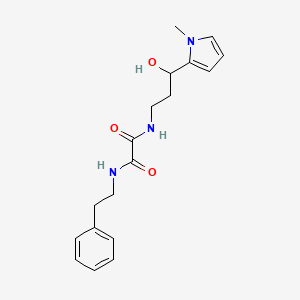

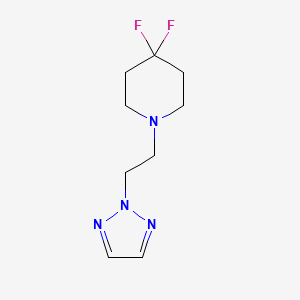

The compound "N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide" is a chemical entity that appears to be related to a class of organic compounds known as acetamides. These compounds typically contain an acetamide group, which is characterized by a carbonyl group (C=O) attached to a nitrogen atom. The structure of the compound suggests that it is a derivative of piperidine, a six-membered heterocyclic amine, and also contains a phenyl group and a tolyl group, which is a methyl-substituted phenyl group.

Synthesis Analysis

The synthesis of related acetamide compounds has been reported in the literature. For instance, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide was achieved through amination and cyclization of epichlorohydrin, followed by a reaction with N-substituted ethyl carbamate in the presence of a catalyst . Although the specific synthesis of "N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide" is not detailed, similar synthetic routes involving amination, cyclization, and substitution reactions could potentially be applied.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was fully characterized by IR, 1H-NMR, 13C-NMR, and mass spectral analysis . These techniques would likely be used to analyze the molecular structure of "N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide" as well.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can vary widely depending on the functional groups present in the molecule. The literature does not provide specific reactions for "N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide," but similar compounds have been synthesized through reactions such as Sonogashira cross-coupling . This suggests that the compound may also undergo cross-coupling reactions, among others, depending on the desired chemical transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the specific properties of "N-(3-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide" are not provided, related compounds typically exhibit properties such as melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties can be determined experimentally and are essential for understanding the compound's behavior in different environments and potential applications.

Applications De Recherche Scientifique

Enantioselective Synthesis

The synthesis of piperidine alkaloids, including (R)-coniine and (2R,6R)-lupetidine, utilizes lactams derived from phenylglycinol, demonstrating the potential for enantioselective synthesis of complex alkaloids (Amat et al., 2003).

Antimicrobial Activity

Novel sulphonamide derivatives, including aminothiazole and amino-oxazole compounds, have shown good antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, a precursor for antimalarial drugs, can be synthesized through chemoselective acetylation, showcasing an application in pharmaceutical synthesis (Magadum & Yadav, 2018).

Antibacterial Agents

Thiazolidinone and azetidinone derivatives have been evaluated for their antibacterial activity, contributing to the search for new therapeutic agents (Desai et al., 2008).

Hydrolysis of Synthetic Insecticides

A newly isolated strain of Stenotrophomonas sp. has been found capable of hydrolyzing acetamiprid, a synthetic insecticide, demonstrating an environmental application in bioremediation (Tang et al., 2012).

Molecular Docking Analysis for Anticancer Drug

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and evaluated for anticancer activity, with molecular docking studies targeting the VEGFr receptor indicating potential in cancer therapy (Sharma et al., 2018).

Propriétés

IUPAC Name |

2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-6-4-7-16(12-15)13-19(23)21-17-8-5-9-18(14-17)22-11-3-2-10-20(22)24/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTWUGOUMOSWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2508685.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

![1-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2508695.png)

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)